2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
Molecular Formula |
C17H18BrNO2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
XQNWVQTYQUGPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Formation of the final compound: The 4-bromophenoxyacetic acid is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
Methyl and Chloro Substituents
Compounds with methyl or chloro substituents on the acetamide side chain exhibit distinct structural and physical properties:
Bromophenoxy vs. Other Aromatic Groups
The bromophenoxy group distinguishes the target compound from analogs with simpler aryl or alkyl substituents:
- Key Findings: The bromophenoxy group in the target compound may exhibit a larger dihedral angle with the acetamide backbone compared to bromophenyl analogs, affecting molecular planarity and packing . Methoxy or chloro substituents on the aryl ring alter hydrogen-bonding networks, influencing solubility and crystallinity .
Crystal Packing and Intermolecular Interactions
Trimethylphenyl (Mesityl) Derivatives
Crystal structures of mesityl-containing acetamides reveal:
Bromophenoxy-Containing Analogs
Yield Comparison :
- Bromophenoxy derivatives typically yield 50–82%, depending on steric hindrance .
- Chloro/methyl-substituted acetamides show higher yields (≥80%) due to less reactive intermediates .
Biological Activity
2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound recognized for its potential biological activities. Its structure features a bromophenoxy group and a trimethylphenyl group, with the molecular formula and a molecular weight of 348.2 g/mol. The presence of the bromine atom enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Properties
Research indicates that 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide exhibits significant antimicrobial activity against various microbial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Against Various Strains
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
2. Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cells
A study involving MCF-7 breast cancer cells showed that treatment with 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining, indicating early apoptosis.
- Cell Cycle Arrest : A significant accumulation of cells in the G0/G1 phase was observed.
3. Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Notably, the bromophenoxy group is believed to enhance binding affinity to certain proteins involved in cell signaling pathways related to cancer progression and microbial resistance.
| Biological Activity | Proposed Mechanism |
|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis |
| Anticancer | Induction of apoptosis via mitochondrial pathway |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
4. Conclusion and Future Directions
The biological activity of 2-(4-bromophenoxy)-N-(2,4,6-trimethylphenyl)acetamide presents promising avenues for further research. Its antimicrobial and anticancer properties warrant deeper exploration into structure-activity relationships (SAR) and potential therapeutic applications. Future studies should focus on:
- In vivo efficacy : Evaluating the compound's effectiveness in animal models.
- Mechanistic studies : Elucidating the precise molecular targets and pathways involved.
- Formulation development : Exploring suitable delivery methods for clinical applications.
Q & A
Q. Condition Optimization :
- Temperature : Maintain 0–5°C during activation to minimize side reactions.
- Solvent : Use anhydrous dichloromethane for better solubility of intermediates.
- Catalyst : Triethylamine (1.5 eq.) to neutralize HCl byproducts .
Workup : Extract with saturated NaHCO₃ to remove unreacted acid, followed by brine washes.
-
Yield Improvement : Pre-activate the carboxylic acid with EDC·HCl for 30 minutes before adding the amine .
- Data Table : Comparative Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst (eq.) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 0–5 | 1.5 | 78 | 98.5 |
| THF | 25 | 1.0 | 52 | 89.3 |
| DMF | 40 | 2.0 | 65 | 94.1 |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for bromophenyl group) and methyl groups (δ 2.2–2.5 ppm for trimethylphenyl).
- ¹³C NMR : Confirm the acetamide carbonyl (δ ~168 ppm) and quaternary carbons adjacent to bromine .
Q. What preliminary assays are used to evaluate its biological activity?
- Anticancer Screening :
- In vitro cytotoxicity : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination) .
- Kinase Inhibition : Screen against tyrosine kinase receptors (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Anti-inflammatory Potential :
- COX-2 Inhibition : ELISA-based assay to measure prostaglandin E₂ (PGE₂) suppression .
Advanced Research Questions
Q. How can computational chemistry aid in predicting binding modes and optimizing bioactivity?
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding between the acetamide group and Thr766/Met769 residues .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å indicates stable binding) .
- SAR Insights : Introduce electron-withdrawing groups (e.g., -NO₂) on the bromophenyl ring to enhance binding affinity .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Crystallography : Single-crystal X-ray diffraction reveals a dihedral angle of 66.4° between bromophenyl and trimethylphenyl rings, indicating steric hindrance .
- Solution NMR : Compare NOESY cross-peaks to validate conformational flexibility in polar solvents (e.g., DMSO-d₆). Discrepancies may arise from solvent-induced planarization .
- Mitigation : Use DFT calculations (B3LYP/6-31G*) to model solvent effects and reconcile experimental data .
Q. How do pH and temperature affect the compound’s stability, and what analytical methods validate degradation pathways?
- Stability Studies :
- pH Stability : Incubate at pH 2–9 (37°C, 24 hrs). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal Stability : Heat at 50–80°C for 48 hrs. Use TGA/DSC to detect melting point shifts (>200°C suggests robustness) .
Q. What experimental designs address low reproducibility in biological assays?
- Controlled Variables :
- Cell Passage Number : Use cells below passage 20 to avoid phenotypic drift.
- Solvent Consistency : Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
- Statistical Rigor : Triplicate repeats with ANOVA analysis (p < 0.05). Include positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
